

Application Notes and Protocols for Rhodium-Catalyzed Cyclopropanation with Diazo Compounds

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Compound of Interest		
Compound Name:	Carbanide;rhodium(2+)	
Cat. No.:	B15430105	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Rhodium-catalyzed cyclopropanation is a powerful and versatile method for the synthesis of cyclopropane rings, which are important structural motifs in many natural products and bioactive molecules.[1] This reaction typically involves the decomposition of a diazo compound by a rhodium catalyst to generate a rhodium carbene intermediate, which then reacts with an alkene to form the cyclopropane product.[2][3][4] The use of chiral rhodium catalysts can lead to highly enantioselective transformations, making this a valuable tool in asymmetric synthesis. [1][2][5] These application notes provide an overview of the reaction, key considerations for catalyst and substrate selection, and detailed experimental protocols.

Reaction Mechanism and Stereoselectivity:

The generally accepted mechanism for rhodium-catalyzed cyclopropanation involves the following key steps[2][4]:

 Catalyst Activation: The diazo compound reacts with the rhodium(II) catalyst to form a rhodium-diazoalkyl adduct.[3]

Methodological & Application





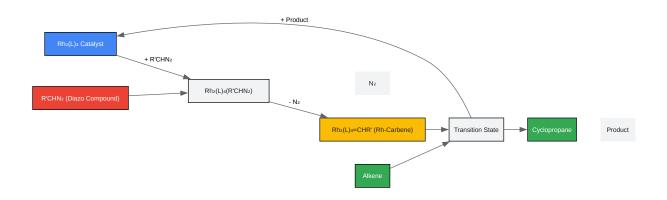
- Nitrogen Extrusion: The adduct loses a molecule of nitrogen gas (N₂) to generate a highly reactive rhodium carbene (or carbenoid) intermediate.[2][4]
- Cyclopropanation: The rhodium carbene then transfers the carbene fragment to an alkene in a concerted, though often asynchronous, fashion to yield the cyclopropane product and regenerate the rhodium catalyst.[2][4][6]

The stereoselectivity of the reaction is a critical aspect, particularly in the synthesis of chiral molecules. Both diastereoselectivity and enantioselectivity can be controlled.

- Diastereoselectivity: The diastereoselectivity of the cyclopropanation is influenced by the steric and electronic properties of both the alkene and the rhodium carbene. For instance, increasing the steric bulk of the ester group in diazoacetates can favor the formation of the trans (E) cyclopropane.[2] Similarly, the choice of ligands on the rhodium catalyst can significantly impact diastereoselectivity, with sterically demanding ligands often favoring higher selectivity.[7]
- Enantioselectivity: Enantioselectivity is achieved by using chiral rhodium catalysts. A variety of chiral dirhodium(II) carboxylate and carboxamidate catalysts have been developed, with ligands derived from chiral amino acids, such as N-arylsulfonylprolinates, being particularly effective.[2][6][8] The choice of catalyst is crucial and often needs to be optimized for a specific substrate combination.[1]

Diagram of the Catalytic Cycle:





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Caption: Catalytic cycle for rhodium-catalyzed cyclopropanation.

Experimental Protocols

1. Safety Precautions for Handling Diazo Compounds:

Diazo compounds, particularly low molecular weight ones like ethyl diazoacetate, are potentially explosive and toxic.[9][10] It is imperative to follow strict safety protocols:

- Work in a well-ventilated fume hood.[10]
- Use appropriate personal protective equipment (PPE): safety goggles, a flame-resistant lab coat, and nitrile gloves.[9]
- Avoid heat, light, and strong acids or bases, which can cause violent decomposition.[9][11]
- Never distill diazo compounds to dryness.[12] Distillation should be performed with caution,
 preferably under reduced pressure and behind a safety shield.[10][12]
- Store diazo compounds in a cool, dark place, preferably in a refrigerator or freezer.[9][12]



- Quench any residual diazo compounds at the end of the reaction with a weak acid like acetic acid.[10]
- 2. Preparation of Ethyl Diazoacetate (EDA):

Ethyl diazoacetate is a common reagent for cyclopropanation but is not always commercially available due to its instability. It can be prepared from glycine ethyl ester hydrochloride.[12][13]

Materials:

- Glycine ethyl ester hydrochloride
- Sodium nitrite (NaNO₂)
- Sodium acetate
- Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)
- Sulfuric acid (H₂SO₄), 10% solution
- Sodium carbonate (Na₂CO₃) solution, 10%
- Anhydrous sodium sulfate (Na₂SO₄)
- Ice-salt bath

Procedure (based on Organic Syntheses procedures):[12][14]

- In a flask equipped with a mechanical stirrer and a thermometer, dissolve glycine ethyl ester hydrochloride and a small amount of sodium acetate in water.[12] Cool the solution to 0-2 °C in an ice-salt bath.[12]
- Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature below 2 °C.[12]
- Add a layer of cold diethyl ether or dichloromethane to the reaction mixture.[12][14]



- Slowly add cold 10% sulfuric acid to the stirred mixture, keeping the temperature below 5 °C. The ether or dichloromethane layer will turn yellow as the ethyl diazoacetate is formed.[12]
- Separate the organic layer. Wash it with a cold 10% sodium carbonate solution to remove any remaining acid, and then with water.[15]
- Dry the organic layer over anhydrous sodium sulfate.[14]
- Carefully remove the solvent under reduced pressure, ensuring the temperature does not exceed 35-40 °C.[14] The resulting yellow oil is ethyl diazoacetate and should be used as soon as possible.[12]
- 3. General Protocol for Rhodium-Catalyzed Cyclopropanation:

This protocol is a general guideline and may require optimization for specific substrates and catalysts.

Materials:

- Dirhodium(II) catalyst (e.g., Rh₂(OAc)₄, Rh₂(esp)₂, or a chiral catalyst like Rh₂(S-DOSP)₄)
- Alkene
- Diazo compound (e.g., ethyl diazoacetate)
- Anhydrous solvent (e.g., dichloromethane, pentane, or a mixture)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a flame-dried flask under an inert atmosphere, add the rhodium(II) catalyst (typically 0.1-1 mol%).
- Add the anhydrous solvent, followed by the alkene (typically the limiting reagent).[16]
- Slowly add a solution of the diazo compound in the same anhydrous solvent to the reaction mixture at the desired temperature (ranging from room temperature to reflux, depending on





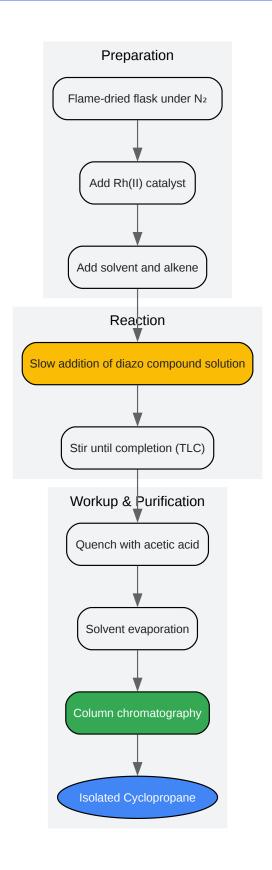


the catalyst and substrates) over a period of several hours using a syringe pump. Slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions.

- After the addition is complete, continue to stir the reaction mixture until the diazo compound is fully consumed (monitor by TLC).
- Quench any remaining diazo compound by adding a few drops of acetic acid.
- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the cyclopropane product.

Diagram of the Experimental Workflow:





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Caption: General experimental workflow for rhodium-catalyzed cyclopropanation.



Data Presentation

The following tables summarize representative data for rhodium-catalyzed cyclopropanation reactions, showcasing the effects of different catalysts and substrates on yield, diastereoselectivity (dr), and enantioselectivity (ee).

Table 1: Catalyst Screening for the Cyclopropanation of Ethyl Acrylate with Methyl p-Tolyldiazoacetate[1]

Entry	Catalyst	Yield (%)	dr	ee (%)
1	Rh2(S-DOSP)4	59	>97:3	77
2	Rh ₂ (S-PTAD) ₄	65	>97:3	85
3	Rh ₂ (S-TCPTAD) ₄	83	>97:3	90
4	Rh2(S-BPTAD)4	71	>97:3	88

Reaction conditions: Diazo compound (0.1 mmol), ethyl acrylate (0.5 mmol), catalyst (0.1 mol%), pentane/CH₂Cl₂ (10:1, 1 mL), 23 °C, 12 h.

Table 2: Scope of Alkenes with Methyl p-Chlorophenyldiazoacetate using Rh₂(S-TCPTAD)₄[1]

Entry	Alkene	Product	Yield (%)	dr	ee (%)
1	Methyl acrylate	7k	85	>97:3	90
2	Ethyl acrylate	71	91	>97:3	90
3	t-Butyl acrylate	7m	74	>97:3	96
4	N,N- Dimethylacryl amide	7n	65	>97:3	92



Reaction conditions: Diazo compound (0.1 mmol), alkene (0.5 mmol), Rh₂(S-TCPTAD)₄ (0.1 mol%), pentane/CH₂Cl₂ (10:1, 1 mL), 23 °C, 12 h.

Table 3: Scope of Vinyldiazoacetates with Ethyl Acrylate using Rh₂(S-TCPTAD)₄[1]

Entry	Vinyldiazoa cetate	Product	Yield (%)	dr	ee (%)
1	Methyl (E)-2- diazo-4- phenylbut-3- enoate	9a	89	>97:3	98
2	Methyl (E)-2- diazo-4-(4- methoxyphen yl)but-3- enoate	9b	75	>97:3	97
3	Methyl (E)-2- diazo-4-(2- chlorophenyl) but-3-enoate	9c	84	>97:3	91

Reaction conditions: Diazo compound (0.1 mmol), ethyl acrylate (0.5 mmol), $Rh_2(S-TCPTAD)_4$ (0.1 mol%), pentane/ CH_2Cl_2 (10:1, 1 mL), 23 °C, 12 h.

Conclusion:

Rhodium-catalyzed cyclopropanation of alkenes with diazo compounds is a highly efficient and stereoselective method for the synthesis of cyclopropanes. Careful selection of the rhodium catalyst and reaction conditions allows for the synthesis of a wide range of substituted cyclopropanes with high yields and excellent stereocontrol. The protocols and data presented herein provide a solid foundation for researchers to apply this powerful transformation in their own synthetic endeavors. Adherence to strict safety protocols when handling diazo compounds is paramount.



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